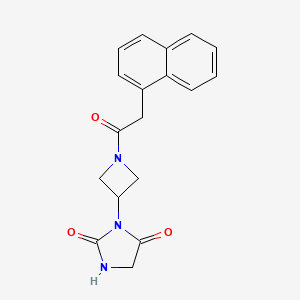

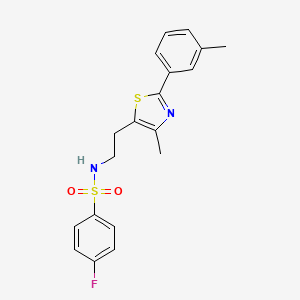

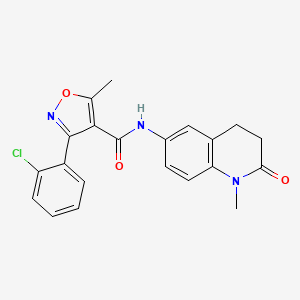

3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of naphthalene-based compounds has been a subject of interest due to their potential applications in medicinal chemistry. In the context of synthesizing derivatives with potential anticancer properties, one study reports the creation of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones and related compounds. These derivatives were synthesized as part of a search for anticancer drug candidates, particularly those effective against slowly growing solid tumors. The lead structure, 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione, was modified by substituting various alkyl, phenyl, or benzyl moieties, although these modifications did not significantly improve activity compared to the lead compound .

Another study focused on the synthesis of azetidinone and thiazolidinones derivatives starting from 2-amino-6-(2-naphthalenyl)thiazolo[3,2-d]thiadiazole. This compound was prepared by treating 2-amino-4-(2-naphthalenyl) thiazole with KCNS and Br2. Subsequent condensation with aromatic aldehydes yielded Schiff bases, which upon cyclocondensation with chloroacetyl chloride and mercaptoacetic acid, produced 2-azetidinones and 4-thiazolidinones .

Similarly, another research effort synthesized 2-azetidinones and 4-thiazolidinones derivatives from 2-amino-4-(2-naphthalenyl) thiazole, which was prepared from 2-acetylnaphthalene. These compounds were also tested for their antimicrobial efficacy against various bacterial strains .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by the presence of naphthalene as a core structure, which is known for its stability and aromatic properties. The naphthalene moiety is further functionalized with imidazole, azetidinone, or thiazolidinone groups, which are expected to contribute to the biological activity of these compounds. The presence of these heterocyclic rings is crucial as they are often found in pharmacologically active molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, which are used to form Schiff bases, and cyclocondensation reactions, which are employed to create the azetidinone and thiazolidinone rings. The use of chloroacetyl chloride and mercaptoacetic acid in these reactions indicates the introduction of acyl and thio groups, respectively, which can significantly alter the chemical properties and reactivity of the final compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione are not detailed in the provided papers, the general properties of naphthalene derivatives can be inferred. These compounds are likely to exhibit aromaticity, stability, and a degree of lipophilicity due to the naphthalene core. The introduction of heterocyclic rings such as imidazole, azetidinone, and thiazolidinone is expected to influence the solubility, reactivity, and potential for forming hydrogen bonds, which are important factors in drug design and bioavailability .

Mechanism of Action

Imidazole Ring

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

3-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-16(8-13-6-3-5-12-4-1-2-7-15(12)13)20-10-14(11-20)21-17(23)9-19-18(21)24/h1-7,14H,8-11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABVMWHHGAAKOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)

![N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2515964.png)

![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2515965.png)

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)

![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)